molecular formula C16H18N4O4 B13477216 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13477216
M. Wt: 330.34 g/mol
InChI Key: ICSDURBCAWHUAP-UHFFFAOYSA-N
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Description

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with a unique structure that includes an isoindoline-1,3-dione core and a piperidyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multiple steps. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of catalysts such as Cs₂CO₃ to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is unique due to its specific functional groups and the combination of the isoindoline-1,3-dione core with the piperidyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

5-[2-aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N4O4/c1-19(7-6-17)9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)18-14(12)22/h2-3,8,12H,4-7,17H2,1H3,(H,18,21,22)

InChI Key

ICSDURBCAWHUAP-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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